molecular formula C22H26O6 B2402351 Methyl 4-({6-[4-(methoxycarbonyl)phenoxy]hexyl}oxy)benzenecarboxylate CAS No. 121595-36-6

Methyl 4-({6-[4-(methoxycarbonyl)phenoxy]hexyl}oxy)benzenecarboxylate

Cat. No.: B2402351
CAS No.: 121595-36-6
M. Wt: 386.444
InChI Key: MIRRWYOSLVISOB-UHFFFAOYSA-N
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Description

Methyl 4-({6-[4-(methoxycarbonyl)phenoxy]hexyl}oxy)benzenecarboxylate is an organic compound with the molecular formula C22H26O6 It is a derivative of benzoic acid and contains both ester and ether functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-({6-[4-(methoxycarbonyl)phenoxy]hexyl}oxy)benzenecarboxylate typically involves a multi-step process. One common method includes the esterification of 4-hydroxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid to form methyl 4-hydroxybenzoate. This intermediate is then reacted with 6-bromohexanol to introduce the hexyl chain, followed by the reaction with 4-(methoxycarbonyl)phenol to form the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({6-[4-(methoxycarbonyl)phenoxy]hexyl}oxy)benzenecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-({6-[4-(methoxycarbonyl)phenoxy]hexyl}oxy)benzenecarboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-({6-[4-(methoxycarbonyl)phenoxy]hexyl}oxy)benzenecarboxylate involves its interaction with specific molecular targets. The ester and ether groups can participate in hydrogen bonding and hydrophobic interactions with biological molecules, influencing their activity. The aromatic ring can interact with enzymes and receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-({6-[4-(methoxycarbonyl)phenoxy]hexyl}oxy)benzenecarboxylate is unique due to its combination of ester and ether functional groups, along with a flexible hexyl chain. This structural arrangement provides distinct chemical and biological properties compared to its similar compounds .

Properties

IUPAC Name

methyl 4-[6-(4-methoxycarbonylphenoxy)hexoxy]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O6/c1-25-21(23)17-7-11-19(12-8-17)27-15-5-3-4-6-16-28-20-13-9-18(10-14-20)22(24)26-2/h7-14H,3-6,15-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIRRWYOSLVISOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCCCCCCOC2=CC=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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